molecular formula C11H21FN2O2 B8758851 tert-butyl N-[rel-(1S,2S,4S)-4-amino-2-fluoro-cyclohexyl]carbamate

tert-butyl N-[rel-(1S,2S,4S)-4-amino-2-fluoro-cyclohexyl]carbamate

Cat. No.: B8758851
M. Wt: 232.29 g/mol
InChI Key: VYORQYIYWDBGCN-CIUDSAMLSA-N
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Description

tert-butyl N-[rel-(1S,2S,4S)-4-amino-2-fluoro-cyclohexyl]carbamate: is a chemical compound with the molecular formula C11H21FN2O2. It is a derivative of cyclohexylcarbamate, featuring a tert-butyl group and a fluorine atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[rel-(1S,2S,4S)-4-amino-2-fluoro-cyclohexyl]carbamate typically involves the reaction of a cyclohexylamine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-[rel-(1S,2S,4S)-4-amino-2-fluoro-cyclohexyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for various chemical reactions .

Biology: This compound can be used in biological studies to investigate the effects of fluorinated carbamates on biological systems. It may also be used in the development of enzyme inhibitors .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the design of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-[rel-(1S,2S,4S)-4-amino-2-fluoro-cyclohexyl]carbamate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability .

Comparison with Similar Compounds

  • tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate
  • tert-butyl N-[(1R,2S,4S)-rel-2-fluoro-4-hydroxycyclohexyl]carbamate

Comparison:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.

Properties

Molecular Formula

C11H21FN2O2

Molecular Weight

232.29 g/mol

IUPAC Name

tert-butyl N-[(1S,2S,4S)-4-amino-2-fluorocyclohexyl]carbamate

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h7-9H,4-6,13H2,1-3H3,(H,14,15)/t7-,8-,9-/m0/s1

InChI Key

VYORQYIYWDBGCN-CIUDSAMLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C[C@@H]1F)N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1F)N

Origin of Product

United States

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